molecular formula C13H16F3NO5 B6328262 Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate CAS No. 1262416-15-8

Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate

Cat. No.: B6328262
CAS No.: 1262416-15-8
M. Wt: 323.26 g/mol
InChI Key: BSMYRWRTNDBWCA-GFCCVEGCSA-N
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Description

Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a furan ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with trifluoromethylated reagents. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Difluoromethylated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-thienyl)alaninate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-pyridyl)alaninate: Contains a pyridine ring instead of a furan ring.

Uniqueness

Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific target molecules where the furan ring’s reactivity is advantageous.

Properties

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO5/c1-11(2,3)22-10(19)17-12(9(18)20-4,13(14,15)16)8-6-5-7-21-8/h5-7H,1-4H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMYRWRTNDBWCA-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CO1)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@](C1=CC=CO1)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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